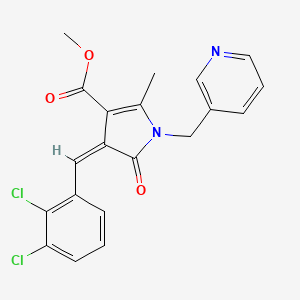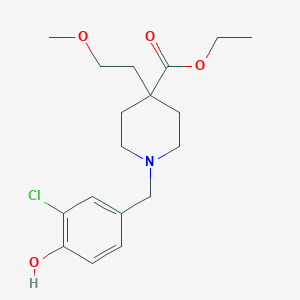methanol](/img/structure/B3920584.png)
[4-(benzyloxy)-3-methoxyphenyl](1-methyl-1H-imidazol-2-yl)methanol
Vue d'ensemble
Description
4-(benzyloxy)-3-methoxyphenylmethanol is a complex organic compound that features a benzyloxy group, a methoxy group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-methoxyphenylmethanol typically involves multiple steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the imidazole ring: The benzyloxy compound is then reacted with 1-methylimidazole under acidic conditions to form the desired imidazole derivative.
Reduction to methanol: The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the benzyloxy group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(benzyloxy)-3-methoxyphenylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The imidazole ring is known for its presence in many pharmacologically active compounds, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-3-methoxyphenylmethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing various biochemical pathways. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(benzyloxy)-3-methoxyphenylmethanol: Lacks the methyl group on the imidazole ring.
4-(benzyloxy)-3-methoxyphenylethanol: Has an ethanol group instead of a methanol group.
4-(benzyloxy)-3-methoxyphenylketone: Contains a ketone group instead of a methanol group.
Uniqueness
The unique combination of the benzyloxy, methoxy, and imidazole groups in 4-(benzyloxy)-3-methoxyphenylmethanol provides a distinct set of chemical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or for the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-10-20-19(21)18(22)15-8-9-16(17(12-15)23-2)24-13-14-6-4-3-5-7-14/h3-12,18,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVMZMNHREQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3920501.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3920507.png)



![N-cyclopropyl-4-methoxy-2-{[1-(5-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3920534.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3920538.png)
![2-(2-methyl-3-{[(3-pyridin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3920540.png)
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N'-cyclopentyl-N-methylsuccinamide](/img/structure/B3920558.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B3920563.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3920572.png)
![N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B3920579.png)
![N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B3920588.png)

